Bromfenac

Overview

Description

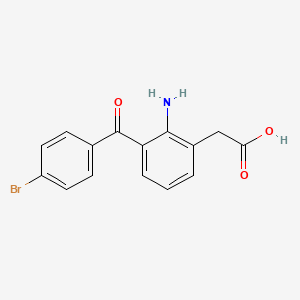

Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. It is marketed under various brand names, including Prolensa, Bromday, and Yellox . This compound is used to treat postoperative ocular inflammation and pain following cataract surgery . Its chemical formula is C15H12BrNO3, and it has a molar mass of 334.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromfenac can be synthesized through several methods. One common method involves the reaction of 2-amino-3-(4-bromobenzoyl)benzoic acid with sodium hydroxide to form this compound sodium . Another method involves the reaction of 3-bromoindole with 2-methoxyethanol and acid hydrolysis to produce 2-indolinone, which is then reacted with p-bromobenzonitrile and aluminum chloride to form 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one. This compound is then hydrolyzed and neutralized to obtain this compound .

Industrial Production Methods: Industrial production of this compound sodium involves the use of pressurized reactors and specific reaction conditions to ensure high yield and purity. For example, a method includes adding methanol, sodium hydroxide, and 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one into a pressurized reactor, followed by closed stirring, cooling, and crystallization to obtain this compound sodium .

Chemical Reactions Analysis

Types of Reactions: Bromfenac undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with ceric ammonium sulfate and sulfuric acid to form a violet color complex .

Common Reagents and Conditions: Common reagents used in this compound reactions include ceric ammonium sulfate, sulfuric acid, and crystal violet . Reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the desired product is formed.

Major Products Formed: The major products formed from this compound reactions include this compound sodium and its various salts. These products are used in ophthalmic solutions for treating ocular inflammation and pain .

Scientific Research Applications

Introduction to Bromfenac

This compound is a non-steroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology for the treatment of pain and inflammation associated with ocular surgeries, particularly cataract surgery. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to a reduction in the production of inflammatory mediators such as prostaglandins. In recent years, research has expanded to explore its applications beyond traditional uses, including neuroprotection and modulation of inflammatory responses in various ocular conditions.

Ocular Surgery and Inflammation Management

This compound is widely utilized in managing postoperative inflammation following cataract surgery. Clinical studies have demonstrated its effectiveness in reducing ocular pain and inflammation, often outperforming other NSAIDs like ketorolac. For example, a study showed that patients treated with this compound experienced a significantly shorter duration of postoperative irritative symptoms compared to those treated with ketorolac .

Clinical Findings:

- Efficacy : this compound 0.07% has been shown to achieve complete clearance of ocular inflammation by day 15 post-surgery in a higher proportion of subjects compared to placebo .

- Safety Profile : The drug is generally well-tolerated, with minimal side effects reported during clinical trials .

Neuroinflammation and Neuroprotection

Recent studies have highlighted this compound's potential in neuroprotective applications, particularly in conditions like glaucoma. Research indicates that this compound can reduce neuroinflammation associated with ischemia-reperfusion injury in retinal models. It has been observed that this compound administration leads to decreased levels of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, suggesting a protective effect on retinal ganglion cells .

Key Research Insights:

- Mechanism : this compound appears to inhibit the expression of inflammatory markers in microglial cells under elevated pressure conditions, thereby mitigating neuroinflammation .

- Electrophysiological Benefits : In animal models, this compound administration has been linked to improved retinal function as measured by electroretinogram responses .

Chronic Ocular Conditions

This compound's anti-inflammatory properties make it a candidate for treating chronic ocular conditions such as diabetic macular edema and other forms of retinal pathology. A comparative study found that this compound was effective in reducing levels of vascular endothelial growth factor and monocyte chemoattractant protein-1, which are implicated in prolonged inflammatory responses following ocular surgeries .

Comparative Effectiveness:

| Treatment | Vascular Endothelial Growth Factor Reduction | Monocyte Chemoattractant Protein-1 Reduction |

|---|---|---|

| This compound | Significant (P = 0.0077) | Significant (P = 0.013) |

| Control | Not significant | Not significant |

Potential Side Effects

While this compound is effective for managing ocular pain and inflammation, it is essential to consider potential side effects. A case report highlighted the risk of toxic epidermal necrolysis associated with sodium this compound eye drops, emphasizing the need for careful monitoring during treatment .

Mechanism of Action

Bromfenac exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. It achieves this by blocking the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain .

Comparison with Similar Compounds

Bromfenac is often compared with other NSAIDs used in ophthalmology, such as nepafenac. Both this compound and nepafenac are effective in reducing ocular inflammation and pain following cataract surgery . this compound has a unique chemical structure that allows it to be more effective in certain conditions. Similar compounds to this compound include diclofenac, ketorolac, and flurbiprofen, all of which are used for similar therapeutic purposes .

Biological Activity

Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology to manage pain and inflammation following cataract surgery. Its biological activity encompasses various mechanisms including anti-inflammatory effects, inhibition of cyclooxygenase (COX) enzymes, and neuroprotective properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exerts its biological effects primarily through the inhibition of COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. The selective inhibition of these enzymes leads to a reduction in inflammatory mediators, thereby alleviating pain and inflammation in ocular tissues.

Key Findings on this compound's Mechanism:

- COX Inhibition : this compound has shown improved potency in inhibiting COX-1 and COX-2 compared to other NSAIDs, thereby effectively reducing ocular inflammation post-surgery .

- Neuroinflammation Reduction : Recent studies indicate that this compound can mitigate neuroinflammation in models of ischemia-reperfusion injury, suggesting its potential neuroprotective effects .

Clinical Efficacy

This compound is clinically effective in reducing anterior chamber inflammation after cataract surgery. A pivotal study demonstrated that patients receiving a 0.07% this compound solution had significantly lower anterior chamber cell counts compared to those receiving a placebo.

Clinical Study Overview:

| Parameter | This compound 0.07% (n=222) | Placebo (n=218) |

|---|---|---|

| Zero-to-trace anterior chamber cells at day 15 | 80.2% | 47.2% |

| Overall study completion | 95.9% | 92.7% |

| Full treatment received | 64.4% | 45.8% |

| Percent compliance | 91.2% | 75.9% |

Statistical significance was noted with across various time points, indicating robust efficacy of this compound in clinical settings .

Pharmacokinetics

The pharmacokinetics of this compound has been extensively studied to understand its distribution and bioavailability within ocular tissues. A study using radiolabeled this compound revealed significant differences in drug concentration across different formulations.

Key Pharmacokinetic Findings:

- Cmax and AUC : The maximum concentration () of BromSite (a formulation of this compound) was found to be significantly higher than that of Prolensa and Ilevro, indicating better ocular bioavailability .

- Time to Peak Concentration : The for BromSite occurred at 0.5 hours, demonstrating rapid absorption compared to other formulations which peaked at 1 hour .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound beyond its anti-inflammatory actions. In models simulating glaucoma and ischemic conditions, this compound demonstrated a capacity to protect retinal ganglion cells (RGCs) from damage.

Neuroprotective Study Insights:

- Reduction in Inflammatory Markers : Administration of this compound resulted in significant downregulation of inflammatory markers such as COX-2 and TNF-α in microglia under elevated pressure conditions .

- Electrophysiological Improvements : Electrophysiological assessments indicated enhanced RGC function following treatment with this compound, further supporting its neuroprotective role .

Case Studies

A notable case study examined the use of topical this compound for treating Central Serous Chorioretinopathy (CSCR). Patients treated with this compound showed significant improvement in central foveal thickness (CFT), suggesting its therapeutic potential beyond postoperative inflammation.

Case Study Results:

- Baseline CFT : Mean CFT was 349 ± 115 µm.

- Post-Treatment CFT : Significantly reduced to 221 ± 95 µm at six months ().

This demonstrates not only the efficacy of this compound in postoperative settings but also its potential application in retinal diseases .

Properties

IUPAC Name |

2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPLOVFIXSTCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91714-93-1 (Na salt) | |

| Record name | Bromfenac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7040655 | |

| Record name | Bromfenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bromfenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.26e-02 g/L | |

| Record name | Bromfenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of its action is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2. Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation. In studies performed in animal eyes, prostaglandins have been shown to produce disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure. | |

| Record name | Bromfenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

91714-94-2 | |

| Record name | Bromfenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91714-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromfenac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromfenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromfenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864P0921DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromfenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bromfenac exert its anti-inflammatory effects?

A1: this compound is a potent inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [] These enzymes catalyze the formation of prostaglandins, key mediators of inflammation and pain. [] By inhibiting COX activity, this compound reduces prostaglandin synthesis, thereby mitigating inflammatory responses. []

Q2: What is the molecular formula and weight of this compound?

A3: this compound sodium, the form commonly used in pharmaceutical formulations, has the molecular formula C15H11BrNNaO3 and a molecular weight of 372.17 g/mol. [, ]

Q3: Is there spectroscopic data available for this compound?

A4: Yes, researchers commonly utilize techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS) detectors, to characterize and quantify this compound in different matrices. [, , ]

Q4: How stable is this compound in ophthalmic solutions?

A5: Studies indicate that this compound exhibits good stability in ophthalmic solutions, especially when formulated with appropriate excipients and stored properly. [, ]

Q5: What factors can affect the stability of this compound formulations?

A6: Factors influencing this compound stability include pH, temperature, light exposure, and the presence of certain excipients or contaminants. [] Research focuses on developing formulations and packaging that minimize degradation and maintain drug potency. []

Q6: Does the formulation of this compound influence its ocular penetration?

A8: Research suggests that the formulation can significantly impact this compound's pharmacokinetic profile. For instance, this compound in DuraSite®, a mucoadhesive drug delivery system, achieved higher concentrations in ocular tissues compared to a conventional this compound ophthalmic solution. [, , ]

Q7: How long does this compound remain in the aqueous humor after a single topical dose?

A9: While the elimination half-life of this compound in the aqueous humor is approximately 3.6 hours, studies indicate that a single topical dose might not maintain therapeutic concentrations for a full 24 hours. [] Therefore, multiple daily doses are often necessary, although research is exploring once-daily formulations. [, ]

Q8: What are the primary clinical applications of this compound?

A10: this compound is primarily used to manage postoperative ocular inflammation and pain following cataract surgery. [, , , ] It's also being investigated for its potential in treating other ocular conditions, including:

- Cystoid macular edema (CME): this compound has shown promise in preventing and treating CME following cataract surgery and in diabetic patients. [, , ]

- Uveitic macular edema: Studies suggest this compound may be a beneficial adjunct therapy for UME. []

- Dry eye disease (DED): Some research indicates that this compound may improve symptoms and signs of DED, potentially by reducing inflammation. []

- Pterygium: this compound, in combination with other medications, has been studied for its potential in managing pterygium. []

Q9: What are the potential adverse effects associated with topical this compound?

A11: The most common adverse effect reported with topical this compound is ocular irritation. [, ] While rare, cases of corneal complications have been reported, primarily in patients with preexisting corneal disease or those using the drug inappropriately. [, , ]

Q10: Are there any concerns about the long-term safety of this compound?

A12: Long-term safety data on this compound is limited, particularly for uses beyond the approved indications and durations. [] Further research is necessary to fully characterize the long-term safety profile of this compound in various patient populations and ocular conditions.

Q11: What are the future research directions for this compound?

A11: Future research will likely focus on:

- Optimizing this compound formulations to enhance its ocular bioavailability and potentially allow for once-daily dosing. [, ]

- Conducting large-scale, placebo-controlled trials to definitively establish this compound's efficacy and safety in a wider range of ophthalmic indications, such as CME, UME, and DED. [, , , ]

- Exploring the potential for targeted drug delivery systems to enhance this compound's therapeutic index and minimize potential side effects. [, ]

- Investigating this compound's effects on specific cell types involved in ocular inflammation and fibrosis, such as fibroblasts and immune cells. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.